molecular formula C7H5F9 B3040772 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene CAS No. 239463-97-9

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene

Cat. No.: B3040772
CAS No.: 239463-97-9
M. Wt: 260.10 g/mol
InChI Key: SNFOQVRVBOHYAF-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7H5F9. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene with trifluoromethyl-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and partially fluorinated alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s high electronegativity and ability to form strong bonds with other elements make it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9/c1-2-3-4(8,6(11,12)13)5(9,10)7(14,15)16/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOQVRVBOHYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045692
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-97-9
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Reactant of Route 2
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Reactant of Route 3
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene

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